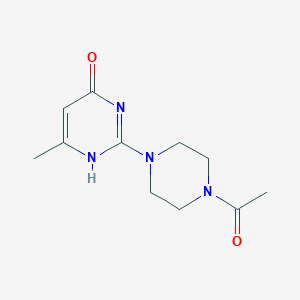
4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
作用機序
The exact mechanism of action of 4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, including topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell proliferation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that the compound has biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, it has been found to have anti-inflammatory properties and to reduce oxidative stress.
実験室実験の利点と制限
The compound has several advantages for use in lab experiments, including its ability to inhibit the activity of specific enzymes and its potential as an anticancer agent. However, its limitations include its low solubility in water and its potential toxicity, which may require the use of protective equipment and precautions during handling.
将来の方向性
Future research on 4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile could focus on several areas, including the development of more effective synthesis methods, the identification of its precise mechanism of action, and the investigation of its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further studies could explore the compound's potential as a material for use in electronic devices or other applications.
合成法
The synthesis of 4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile can be achieved using different methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. Other methods include the reaction of ethyl 4-(4-tert-butylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with methylthioacetonitrile in the presence of a base.
科学的研究の応用
The compound has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, the compound has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
特性
製品名 |
4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile |
|---|---|
分子式 |
C17H19N3OS |
分子量 |
313.4 g/mol |
IUPAC名 |
4-(4-tert-butylphenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H19N3OS/c1-17(2,3)12-8-6-11(7-9-12)14-13(10-18)15(21)20(4)16(19-14)22-5/h6-9H,1-5H3 |
InChIキー |
DNPIQHJNZDPTCU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)SC)C)C#N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)SC)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B253834.png)
![Dimethyl 3-methyl-5-({[(6-phenyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B253835.png)
![Methyl 6-methyl-2-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253839.png)
![4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B253840.png)
![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)

![4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
![6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)

![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)
